molecular formula C12H10N2O2 B8540191 3-Methyl-5-nitro-2-phenylpyridine

3-Methyl-5-nitro-2-phenylpyridine

Cat. No. B8540191
M. Wt: 214.22 g/mol
InChI Key: AWHUICIVVCHBRC-UHFFFAOYSA-N
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Patent
US08536165B2

Procedure details

In a schlenck tube, a mixture of 2-bromo-3-methyl-5-nitropyridine (4.6 mmol, 1.0 g), phenylboronic acid (4.6 mmol, 0.560 g), PdCl2dppf.DCM (0.47 mmol, 0.4 g), Cs2CO3 (13.8 mmol, 4.5 g) in a dioxane/water 4:1 mixture (18 ml) was heated at 100° C. for 14 hours, under argon atmosphere. The solvent was evaporated and the crude mixture was extracted between water and ethyl acetate. The solid residue was purified by chromatography over SiO2 eluting with hexane/ethyl acetate mixtures affording 3-methyl-5-nitro-2-phenylpyridine (0.95 g, yield 97%) as major product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.56 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
4.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[C:12]1(B(O)O)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.C(Cl)Cl.C([O-])([O-])=O.[Cs+].[Cs+]>O1CCOCC1.O>[CH3:8][C:7]1[C:2]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:3][CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[CH:6]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1C)[N+](=O)[O-]
Name
Quantity
0.56 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
PdCl2dppf
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.4 g
Type
reactant
Smiles
C(Cl)Cl
Name
Cs2CO3
Quantity
4.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
mixture
Quantity
18 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the crude mixture was extracted between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solid residue was purified by chromatography over SiO2 eluting with hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC=1C(=NC=C(C1)[N+](=O)[O-])C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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